(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one
Overview
Description
(3aS*,5S*,9aS*)-5-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-(2-methylbenzyl)hexahydro-7H-pyrrolo[3,4-g]pyrrolizin-1(2H)-one is a useful research compound. Its molecular formula is C23H30N4O and its molecular weight is 378.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 378.24196159 g/mol and the complexity rating of the compound is 611. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Biological Activity
- Studies have demonstrated the synthesis and characterization of compounds with pyrrole and pyrazole rings, exploring their biological activities. For example, the synthesis of Schiff bases tethered 1,2,4-triazole and pyrazole rings has been reported, highlighting their potential antioxidant and α-glucosidase inhibitory activities (Pillai et al., 2019). Such research underscores the methodological advancements and the therapeutic potential of these compounds.
Cytotoxicity and Anticancer Properties
- Research into novel pyrazole derivatives, for instance, has shown promise in the development of potential antimicrobial and anticancer agents. These compounds have been synthesized and characterized, with some showing higher anticancer activity than reference drugs in vitro, indicating their potential as therapeutic agents (Hafez et al., 2016).
Anticonvulsant Activity
- Analogues of compounds containing pyrrole and pyrazole rings have been synthesized and tested for their anticonvulsant activity. This research provides insight into the structural requirements for anticonvulsant efficacy, suggesting potential applications in treating seizure disorders (Kelley et al., 1995).
Chemical Sensors
- Pyrrole and pyrazole-containing compounds have also been explored for their applications as chemical sensors. For example, a study on a colorimetric chemosensor based on a hybrid azo-pyrazole/pyrrolinone ester hydrazone dye demonstrated its utility in the naked eye recognition of metal ions, showcasing the versatility of these compounds beyond pharmaceutical applications (Aysha et al., 2021).
Properties
IUPAC Name |
(1S,5S,7S)-7-(1-ethyl-5-methylpyrazol-4-yl)-3-[(2-methylphenyl)methyl]-3,8-diazatricyclo[6.3.0.01,5]undecan-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O/c1-4-27-17(3)20(13-24-27)21-12-19-15-25(14-18-9-6-5-8-16(18)2)22(28)23(19)10-7-11-26(21)23/h5-6,8-9,13,19,21H,4,7,10-12,14-15H2,1-3H3/t19-,21-,23-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQQGMZBKWWBPS-RRPUWOKSSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)C2CC3CN(C(=O)C34N2CCC4)CC5=CC=CC=C5C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C=N1)[C@@H]2C[C@H]3CN(C(=O)[C@@]34N2CCC4)CC5=CC=CC=C5C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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